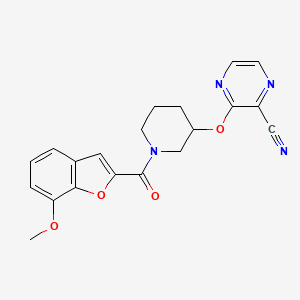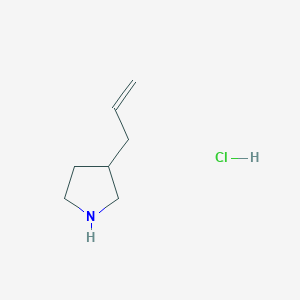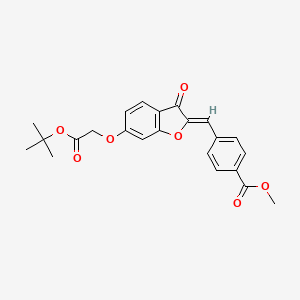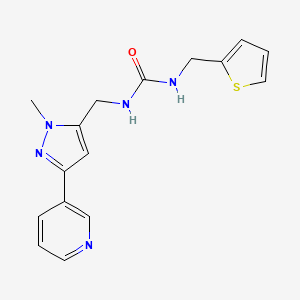![molecular formula C16H13N3O3 B2599876 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide CAS No. 1105250-77-8](/img/structure/B2599876.png)
2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It has been studied for its potential anti-HIV-1 activity .
Synthesis Analysis
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives involves the use of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using molecular docking studies . The designed compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .Chemical Reactions Analysis
The flow of electron density along the cyclocondensation reaction between ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido[1.2-a]pyrimidin-3-yl) polyazaheterocycle and ethylenediamine has been investigated .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .Applications De Recherche Scientifique
Preparation of Antiasthma Agents
Compounds related to "2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide" have been explored for their potential as antiasthma agents. For example, triazolo[1,5-c]pyrimidines showed activity as mediator release inhibitors, indicating their potential application in asthma management. These compounds were synthesized through a series of reactions starting from arylamidines, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Medwid et al., 1990).
Antimicrobial Activity
Another research avenue for these compounds is in developing antimicrobial agents. Pyrimidinone and oxazinone derivatives synthesized from citrazinic acid showed significant antibacterial and antifungal activities. These findings suggest the potential of pyrido[1,2-a]pyrimidin-2-yl derivatives in contributing to new treatments for infectious diseases (Hossan et al., 2012).
Synthesis of Heterocyclic Compounds
The synthesis and functionalization of heterocyclic compounds are fundamental in drug discovery. For instance, fused thiazolo[3,2-a]pyrimidinones were synthesized using 2-chloro-N-phenylacetamide as a building block, showcasing the role of such compounds in creating new chemical entities with potential therapeutic applications (Janardhan et al., 2014).
Radioligand Imaging
In the field of nuclear medicine, 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, a class of compounds related to "this compound," have been used to synthesize selective radioligands for imaging the translocator protein (18 kDa) with PET. This application underscores the compound's relevance in developing diagnostic tools for neurological and oncological diseases (Dollé et al., 2008).
Antitubercular and Antioxidant Activities
Pyrimidine-azitidinone analogues were synthesized and evaluated for their antimicrobial, antitubercular, and antioxidant activities. This research signifies the compound's contribution to addressing tuberculosis and oxidative stress-related disorders, showcasing its multifaceted applications in medicinal chemistry (Chandrashekaraiah et al., 2014).
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14(17-12-6-2-1-3-7-12)11-22-15-10-16(21)19-9-5-4-8-13(19)18-15/h1-10H,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAXYGOZXYNAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
![2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2599810.png)



